- Ozone-mediated reaction of polychlorobenzenes and some related halogeno compounds with nitrogen dioxide: a novel non-acid methodology for the selective mononitration of moderately deactivated aromatic systemsSynthesis, 1994, (8), 841-5,
Cas no 89-69-0 (2,4,5-Trichloronitrobenzene)
2,4,5-Trichloronitrobenzene structure
2,4,5-Trichloronitrobenzene Properties
Names and Identifiers
-
- 1,2,4-Trichloro-5-nitrobenzene
- 2,4,5-Trichloronitrobenzene
- 1.2.4-Trichloro-5-nitrobenzene
- 5-Nitro-1,2,4-trichlorobenzene
- 2,4,5-Trichloro nitrobenzene
- Benzene, 1,2,4-trichloro-5-nitro-
- 1-Nitro-2,4,5-trichlorobenzene
- 3,4,6-Trichloronitrobenzene
- 2,4,5-trichloro-1-nitrobenzene
- 0YFY8PZD2M
- IBRBMZRLVYKVRF-UHFFFAOYSA-N
- 2,5-Trichloronitrobenzene
- WLN: WNR BG DG EG
- 1,4-Trichloro-5-nitrobenzene
- Benzene,2,4-trichloro-5-nitro-
- NSC60975
- PubChem3716
- DSSTox_CID_6203
- DSSTox_RID_78055
- DSSTox_GSID_26
- MLS002152857
- HMS3039M11
- CS-0204672
- NCGC00258491-01
- NSC-56980
- NSC56980
- 1,2,4-Trichloro-5-nitrobenzene, AldrichCPR
- LS-1898
- E78965
- EN300-100818
- NSC-50660
- 1,2,4-tris(chloranyl)-5-nitro-benzene
- NSC 50660
- TRICHLORONITROBENZENE, 2,4,5-
- SMR001224481
- Tox21_200937
- AKOS005149655
- A843281
- UNII-0YFY8PZD2M
- MFCD00007072
- NCGC00090855-01
- CAS-89-69-0
- NSC50660
- SCHEMBL1626066
- 89-69-0
- T0387
- NSC-60975
- Q27237347
- 5-nitro-1,2,4-trichlorbenzen
- InChI=1/C6H2Cl3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2
- 2,4,5-trichloronitro-benzene
- 1,4,5-Trichloro-2-nitrobenzene
- NCGC00090855-02
- CHEMBL1323107
- DTXCID206203
- W-100364
- BRN 1959066
- EINECS 201-931-7
- PS-10355
- AC-23991
- FT-0609792
- DTXSID5026203
- C6H2Cl3NO2
- 1,2,4-Trichloro-5-nitrobenzene (ACI)
- NSC 56980
- NSC 60975
- 2,4,5-Trichloronitrobenzene;1,2,4-Trichloro-5-nitrobenzene;5-Nitro-1,2,4-trichlorobenzene
- 2,4,5Trichloro1nitrobenzene
- 2,4,5Trichloronitrobenzene
- Benzene, 1,2,4trichloro5nitro
- NS00039338
- 3,4,6Trichloronitrobenzene
- 1,4,5Trichloro2nitrobenzene
- 5Nitro1,2,4trichlorobenzene
- +Expand
-
- MFCD00007072
- IBRBMZRLVYKVRF-UHFFFAOYSA-N
- 1S/C6H2Cl3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
- [O-][N+](C1C(Cl)=CC(Cl)=C(Cl)C=1)=O
- 1959066
Computed Properties
- 224.91500
- 0
- 2
- 0
- 224.915
- 12
- 184
- 0
- 0
- 0
- 0
- 0
- 1
- 3.5
- nothing
- 0
- 45.8
Experimental Properties
- 4.07820
- 45.82000
- 1.6300 (estimate)
- 27 mg/L (20 ºC)
- 150°C/15mmHg(lit.)
- 57.0 to 59.0 deg-C
- 170 ºC
- Low melting point crystallization
- Soluble in water
- 1.79
2,4,5-Trichloronitrobenzene Security Information
- GHS07
- DC2275000
- 6.1(b)
- S61-S60-S36/37-S28-S25
- III
- R20/21/22; R50/53
- Xn N
- 3077
- H302
- P264-P270-P301+P312+P330-P501
- warning
- Sealed in dry,2-8°C(BD66081)
- III
- R20/21/22;R50/53
- Warning
- 6.1(b)
2,4,5-Trichloronitrobenzene Customs Data
- 29392900
-
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,4,5-Trichloronitrobenzene Price
2,4,5-Trichloronitrobenzene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Ozone , Nitrogen dioxide Solvents: Dichloromethane
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sulfuric acid , Potassium nitrate ; 0 °C; 3 h, 0 °C → 50 °C; 50 °C → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Reference
- A novel bis(pinacolato)diboron-mediated N-O bond deoxygenative route to C6 benzotriazolyl purine nucleoside derivativesOrganic & Biomolecular Chemistry, 2016, 14(29), 7069-7083,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium nitrate , Sulfuric acid ; 3 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 40 °C → 0 °C; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 40 °C → 0 °C; 0 °C
Reference
- Model Systems for Flavoenzyme Activity: Relationships between Cofactor Structure, Binding and Redox PropertiesJournal of the American Chemical Society, 2003, 125(51), 15789-15795,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
2,4,5-Trichloronitrobenzene Preparation Products
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2,4,5-Trichloronitrobenzene Related Literature
-
1. Electrophilic aromatic substitution. Part 37. Products of aromatic nitrations of some chloronitrobenzenes and substituted benzoic acids in solutions of dinitrogen pentaoxide and of nitronium salts in nitric acidRoy B. Moodie,Andrew J. Sanderson,Richard Willmer J. Chem. Soc. Perkin Trans. 2 1991 645
-
Saranya P,Ranjitha S,Sekaran G RSC Adv. 2015 5 66239
-
3. NotesR. E. Corbett,M. A. McDowall,E. J. Bowen,J. Sahu,C. A. Bunton,G. Israel,M. M. Mhala,D. L. H. Williams,A. R. Katritzky,A. M. Monro,J. A. T. Beard,Peter Bladon,R. L. Huang,C. E. Dalgliesh,W. Kelly,R. A. Cox,A. J. Swallow,G. P. G. Dick,D. Livingston,H. C. S. Wood,G. S. Harris,D. S. Payne,Max Frankel,Y. Knobler,P. A. Fowell,C. T. Mortimer,E. A. Evans,M. Khalifa,A. A. Abo-Ouf,P. Smith,R. Hull,J. Baddiley,J. G. Buchanan,D. H. Hayes,P. A. Smith,M. L. Burstall,M. S. Gibson,E. W. Abel,E. E. Aynsley,M. L. Hair,B. Ellis,V. Petrow,D. Wedlake,R. M. Acheson,G. A. Taylor,Muriel L. Tomlinson,T. H. Elliott J. Chem. Soc. 1958 3715
-
4. Electrophilic aromatic substitution. Part 36. Kinetics of aromatic nitrations in solutions of dinitrogen pentaoxide and of nitronium salts in nitric acidRoy B. Moodie,Andrew J. Sanderson,Richard Willmer J. Chem. Soc. Perkin Trans. 2 1990 833
-
5. Electrophilic aromatic substitution. Part 33. Kinetics and products of aromatic nitrations in solutions of dinitrogen pentaoxide in nitric acidRoy B. Moodie,R. John Stephens J. Chem. Soc. Perkin Trans. 2 1987 1059
-
6. 144. A series of 9-dialkylaminoalkylisoalloxazinesR. B. Barlow,H. R. Ing J. Chem. Soc. 1950 713
-
Vikram Basava,Lijia Yang,Padmanava Pradhan,Mahesh K. Lakshman Org. Biomol. Chem. 2016 14 7069
-
Rui-Lin Liu,Jing Zhang,Zhao-Li Mou,Shuang-Li Hao,Zhi-Qi Zhang Analyst 2012 137 5135
-
F. E. King,J. W. Clark-Lewis J. Chem. Soc. 1953 172
-
J. Davoll,D. H. Laney J. Chem. Soc. 1960 314
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